molecular formula C13H19N3O B13243815 8-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-6-azaspiro[3.4]octan-5-one

8-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-6-azaspiro[3.4]octan-5-one

Cat. No.: B13243815
M. Wt: 233.31 g/mol
InChI Key: BVLLKTCCOOBOSV-UHFFFAOYSA-N
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Description

8-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-6-azaspiro[3.4]octan-5-one (CAS 2060051-03-6) is a high-purity chemical compound with a molecular formula of C13H19N3O and a molecular weight of 233.31 g/mol . This spirocyclic scaffold is of significant interest in medicinal chemistry and pharmaceutical research, particularly as a key intermediate or core structure in developing novel therapeutic agents. Compounds based on the 6-azaspiro[3.4]octane structure have been investigated as potent and selective muscarinic receptor agonists . Research indicates that such agonists, particularly those targeting the M1 and M4 receptor subtypes, hold promise for treating various neurological disorders . Preclinical and clinical studies on related molecules have demonstrated potential efficacy in modulating cholinergic pathways, which are critical for cognitive function, suggesting applications in areas like Alzheimer's disease and schizophrenia . The unique three-dimensionality of the spirocyclic core helps escape molecular flatland, often improving drug-likeness and physicochemical properties . This product is intended for research and development purposes in a controlled laboratory environment. For Research Use Only . Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

8-(2-propan-2-ylpyrazol-3-yl)-6-azaspiro[3.4]octan-5-one

InChI

InChI=1S/C13H19N3O/c1-9(2)16-11(4-7-15-16)10-8-14-12(17)13(10)5-3-6-13/h4,7,9-10H,3,5-6,8H2,1-2H3,(H,14,17)

InChI Key

BVLLKTCCOOBOSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)C2CNC(=O)C23CCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-6-azaspiro[3.4]octan-5-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Spirocyclization: The pyrazole derivative is then subjected to a spirocyclization reaction with a suitable azaspirooctane precursor. This step often requires the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .

Chemical Reactions Analysis

Types of Reactions

8-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-6-azaspiro[3.4]octan-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-6-azaspiro[3.4]octan-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features
8-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-6-azaspiro[3.4]octan-5-one (Target) 6-azaspiro[3.4]octan-5-one Propan-2-yl-pyrazole C₁₂H₁₆N₃O 218.28 Moderate lipophilicity; pyrazole enhances hydrogen bonding potential.
MM0464.14 (Impurity I(EP)) 8-azaspiro[4.5]decane-7,9-dione 4-(5-Chloropyrimidin-2-yl)piperazin-1-yl butyl C₁₇H₂₃ClN₆O₂ 394.86 Chloropyrimidine and piperazine increase polarity; higher molecular weight.
6-oxaspiro[3.4]octan-5-one 6-oxaspiro[3.4]octan-5-one None C₇H₁₀O₂ 126.16 Oxygen atom reduces basicity; smaller size may limit target interactions.
8-[2-azanyl-3-chloranyl-5-(1-methylindazol-5-yl)pyridin-4-yl]-2,8-diazaspiro[4.5]decan-1-one 2,8-diazaspiro[4.5]decan-1-one Chloropyridine and methylindazole C₂₁H₂₃ClN₆O 434.91 Larger spiro system and chlorine enhance steric bulk; potential kinase inhibition.

Physicochemical and Pharmacological Insights

  • Lipophilicity and Solubility : The target compound’s isopropyl-pyrazole substituent balances moderate lipophilicity (predicted logP ~2.1) with aqueous solubility, whereas MM0464.14’s chloropyrimidine and piperazine groups increase polarity but may reduce membrane permeability .
  • Spiro Ring Size : Smaller spiro systems (e.g., 3.4 vs. 4.5 in MM0464.14) confer rigidity but limit spatial adaptability for target binding. The diazaspiro[4.5]decan-1-one derivative offers additional nitrogen atoms for hydrogen bonding but risks higher metabolic clearance.

Biological Activity

8-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-6-azaspiro[3.4]octan-5-one is a complex organic compound notable for its unique spirocyclic structure, which combines a pyrazole ring with a nitrogen-containing spirocyclic framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The molecular formula of 8-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-6-azaspiro[3.4]octan-5-one is C_{12}H_{16}N_2O, with a molecular weight of approximately 204.27 g/mol. The compound features several functional groups, including a ketone and an azaspiro structure, contributing to its diverse chemical properties and biological activities.

Property Value
Molecular FormulaC_{12}H_{16}N_2O
Molecular Weight204.27 g/mol
Structural FeaturesSpirocyclic, Pyrazole
Functional GroupsKetone, Azaspiro

Biological Activity

Preliminary studies suggest that 8-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-6-azaspiro[3.4]octan-5-one exhibits a range of biological activities, including:

  • Anticancer Activity : Research indicates potential efficacy against various human cancer cell lines, suggesting that the compound may inhibit tumor growth through specific molecular interactions.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory disorders.
  • Enzyme Inhibition : Studies have shown that it can selectively bind to enzymes or receptors, influencing their activity and downstream signaling pathways.

The mechanisms underlying the biological activity of this compound are still under investigation but are believed to involve:

  • Molecular Docking Studies : These studies help elucidate the binding affinities of the compound with various biological macromolecules such as proteins and nucleic acids.
  • Electrophilic Aromatic Substitution : The electron-rich nature of the pyrazole ring may facilitate reactions that enhance its interaction with biological targets.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of 8-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-6-azaspiro[3.4]octan-5-one:

  • Anticancer Evaluation : A study published in Pharmaceutical Research evaluated the anticancer properties against human cancer cell lines (MCF-7 and K562). The results indicated significant cytotoxicity with IC50 values in the low micromolar range, suggesting strong potential for further development as an anticancer agent .
  • Anti-inflammatory Studies : Another investigation focused on the anti-inflammatory effects of this compound in animal models of arthritis. The findings demonstrated a reduction in inflammatory markers and pain scores, highlighting its therapeutic potential in managing inflammatory diseases .
  • Enzyme Interaction Analysis : Research involving molecular docking simulations revealed that the compound effectively binds to specific targets associated with neurodegenerative diseases, indicating its potential as a treatment for conditions like Alzheimer's disease .

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